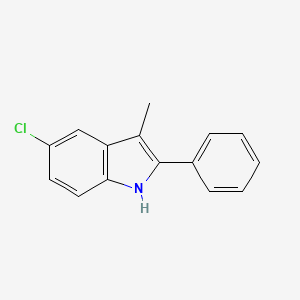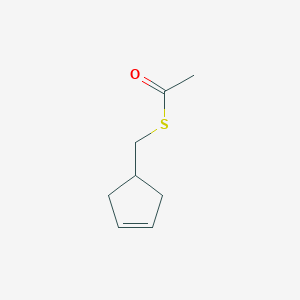![molecular formula C21H19IN2O B2751654 (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one CAS No. 866018-99-7](/img/structure/B2751654.png)
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one, commonly referred to as 4-iodoanilino-2,5-dimethylpyrrole, is a synthetic compound that has been the subject of numerous scientific studies. It is a member of the pyrrole family, which is a class of organic compounds that contain a five-membered ring of carbon atoms with one nitrogen atom. 4-iodoanilino-2,5-dimethylpyrrole has been found to have a range of potential applications in the scientific research field, including in drug development, biochemistry, and pharmacology.
Scientific Research Applications
Stereoselective Synthesis and Anticancer Activity
Stereoselective synthesis techniques have been developed to create E and Z isomeric intermediates based on this compound, which demonstrate notable differences in fluorescence characteristics and anticancer activity. Specifically, certain E, E isomers have shown higher quantum efficiency and fluorescent lifetime, alongside better aggregation-induced emission (AIE) properties. Moreover, certain E, Z isomers exhibit significant anticancer activity against human nasopharyngeal carcinoma, highlighting their potential in therapeutic applications (Majeed Irfan et al., 2021).
Antimicrobial Agents
Novel derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activities. The research shows that these derivatives possess good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increases the activity, suggesting these compounds as promising templates for developing new antimicrobial agents (M. Hublikar et al., 2019).
Nonlinear Optical Materials
Asymmetric pyrene derivatives related to the core compound have been synthesized to explore lossless broadband nonlinear refraction. These derivatives exhibit positive third-order nonlinear refractive indices across a wide spectral region, making them suitable candidates for applications in optical devices, such as broadband nonlinear refractive materials (Xingzhi Wu et al., 2017).
Correlation with X-ray Crystallography
Studies have compared the carbon-13 nuclear magnetic resonance (NMR) chemical shifts of related compounds to their X-ray crystallographic structures. These correlations help understand the molecular geometry and electronic structure, providing insights into the design of new compounds with desired physical and chemical properties (J. B. Paine et al., 1985).
Electropolymerization and Electronic Properties
Research on self-assembled monolayers of aromatic pyrrole derivatives, including those similar to the core compound, has shown promising results in improving the properties of copolymerized poly(pyrrole) layers. These studies focus on electropolymerization and the electrochemical properties of these layers, indicating potential applications in electronic devices (Sebastian Schneider et al., 2017).
properties
IUPAC Name |
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O/c1-15-3-4-16(2)24(15)20-11-5-17(6-12-20)21(25)13-14-23-19-9-7-18(22)8-10-19/h3-14,23H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKWGSHBMNHJN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)

![2,4-dichloro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2751579.png)
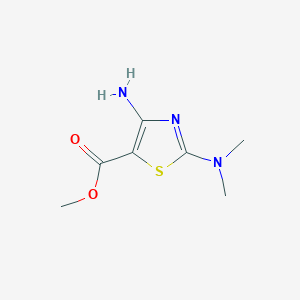
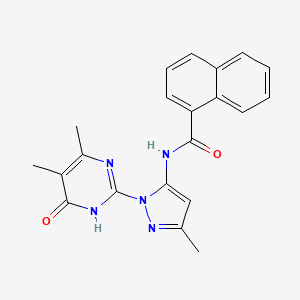
![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)

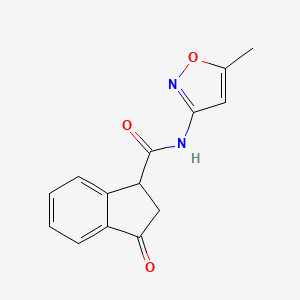
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
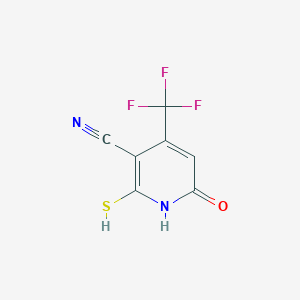
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
